4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVPXRXXVHTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671981 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-08-0 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Data-Deficient Landscape
A comprehensive investigation into the chemical structure and properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS No. 16372-08-0) reveals a significant lack of publicly available scientific data. Despite its potential as a heterocyclic building block in medicinal chemistry, detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies for this specific dihydro-pyrrolo[2,3-d]pyrimidine derivative are not readily accessible in the current scientific literature.
This technical guide aims to address the current information gap by summarizing the available data, highlighting the data deficiencies, and providing a comparative analysis with its well-characterized aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is intended to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Structural and Physicochemical Properties
While specific, experimentally determined data for this compound is scarce, its basic structural and physicochemical properties can be inferred.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16372-08-0 | Chemical Abstracts Service |
| Molecular Formula | C₆H₆ClN₃ | Calculated |
| Molecular Weight | 155.58 g/mol | Calculated |
| Appearance | Not documented | - |
| Melting Point | Not documented | - |
| Boiling Point | Not documented | - |
| Solubility | Not documented | - |
Spectroscopic Data for Structure Elucidation
A thorough search of scientific databases reveals a notable absence of published ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for this compound. This lack of spectroscopic information is a major impediment to its unambiguous structure confirmation and purity assessment.
For comparative purposes, the spectroscopic data for the aromatic analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented and would serve as a crucial reference for any future characterization of the dihydro derivative.
Synthesis and Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis of this compound are not described in the accessible literature. While general synthetic routes to pyrrolo[2,3-d]pyrimidine cores exist, specific conditions and purification methods for this saturated derivative have not been published.
A potential synthetic strategy could involve the reduction of the pyrrole ring of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The logical workflow for such a synthesis and subsequent characterization is outlined below.
Caption: Proposed synthetic and characterization workflow.
Biological Activity and Signaling Pathways
There is no available information on the biological activity of this compound, nor is it implicated in any known signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of many biologically active molecules, including Janus kinase (JAK) inhibitors. However, the effect of the saturation in the pyrrole ring on the biological activity of this particular derivative remains to be investigated.
The general mechanism of JAK-STAT signaling, a pathway often targeted by pyrrolo[2,3-d]pyrimidine-based drugs, is depicted below.
Caption: Overview of the JAK-STAT signaling cascade.
Conclusion
The structural elucidation and characterization of this compound present a clear gap in the current scientific knowledge. The absence of fundamental spectroscopic and synthetic data hinders its potential application in drug discovery and development. This guide underscores the need for foundational research to synthesize and thoroughly characterize this compound. Such efforts would not only confirm its structure but also pave the way for exploring its biological activities and potential as a novel scaffold in medicinal chemistry. Researchers are encouraged to undertake these studies to unlock the potential of this and similar dihydro-pyrrolo[2,3-d]pyrimidine derivatives.
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolopyrimidine core structure serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with available data on its synthesis and potential biological relevance. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics. The compound is notably a derivative used in the preparation of the antibiotic tubercidin (7-deazadenosine).[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as formulation, pharmacokinetics, and pharmacodynamics. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃ | [2][3] |
| Molecular Weight | 155.59 g/mol | [2][3] |
| Appearance | White powder | [4] |
| Purity | ~98% | [4] |
| Boiling Point (calculated) | 311.9 °C at 760 mmHg | ChemSpider |
| Density (calculated) | 1.377 g/cm³ | ChemSpider |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | [3] |
| logP (predicted) | 1.098 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis and Analysis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general synthetic strategies for related pyrrolo[2,3-d]pyrimidine derivatives have been described. These methods often involve the construction of the fused ring system through cyclization reactions.
For the related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, several synthetic methods are documented, which may serve as a starting point for developing a synthesis for the dihydro derivative. These methods include:
-
A four-step synthesis starting from ethyl-2-cyanoacetate.[5]
-
A two-step synthesis from 6-chloro-5-iodo-7H-pyrimidin-4-amine.[5]
-
An improved seven-step synthesis from dimethyl malonate.[5]
-
A method involving the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[6]
A general workflow for the synthesis of pyrrolo[2,3-d]pyrimidines can be visualized as follows:
Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Analytical Characterization
Detailed experimental protocols for the analytical characterization of this compound are not extensively reported. However, standard analytical techniques would be employed for its structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the target compound is scarce, ¹H and ¹³C NMR spectra for related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are available and can provide a reference for expected chemical shifts and coupling constants.[7][8]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method would be suitable for the purity determination and quantification of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
The following diagram illustrates a logical workflow for the analytical characterization of the compound:
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (155.59 g/mol ). Fragmentation patterns observed in the mass spectrum can provide further structural information. For the isomeric 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the top three m/z peaks in the GC-MS are reported as 118, 153, and 155.[9]
Biological Significance and Potential Applications
While direct biological activity and signaling pathway involvement for this compound are not well-documented, the broader class of pyrrolopyrimidines has garnered significant attention in drug discovery.
Derivatives of the closely related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are known to be key intermediates in the synthesis of several kinase inhibitors.[10] This scaffold is central to the development of drugs targeting Janus kinases (JAKs), which are implicated in inflammatory diseases.
Furthermore, research into related dihydro-pyrrolo-pyrimidine structures has revealed potent biological activities:
-
ATR Kinase Inhibition: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, an isomer of the target compound, have been identified as a new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a key protein in the DNA damage response (DDR) pathway.[11]
-
CDK2 Inhibition: 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been discovered as highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are promising targets in oncology.
The potential involvement of such compounds in kinase inhibition pathways can be represented as follows:
Caption: Generalized kinase inhibition by a pyrrolopyrimidine derivative.
Given the established role of the pyrrolopyrimidine scaffold in targeting various kinases, this compound represents a valuable starting point for the design and synthesis of novel inhibitors for therapeutic intervention in cancer and inflammatory diseases.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, primarily as a scaffold for the development of kinase inhibitors. While comprehensive experimental data on its physicochemical properties and detailed synthetic protocols are currently limited in the public domain, the information available for related structures provides a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a consolidated resource to aid researchers in these endeavors.
References
- 1. This compound | 16372-08-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 8. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum [chemicalbook.com]
- 9. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to its Role as a Foundational Scaffold for Janus Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the function of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and its closely related analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as pivotal intermediates in the synthesis of a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors. While not pharmacologically active itself, this pyrrolopyrimidine scaffold is the cornerstone for the creation of potent immunomodulatory drugs. The core "mechanism of action" discussed herein pertains to the final active pharmaceutical ingredients (APIs) derived from this intermediate, with a focus on two prominent examples: Tofacitinib and Ruxolitinib. This document provides a comprehensive overview of their inhibitory mechanisms, quantitative efficacy, the signaling pathways they modulate, and the experimental protocols used to characterize their activity.
The Role of this compound in Drug Synthesis
This compound (CAS: 16372-08-0) and its deprotected form, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are heterocyclic compounds that serve as essential building blocks in medicinal chemistry.[1][2] Their structure, being a deaza-isostere of adenine, makes them ideal starting points for the synthesis of ATP-competitive kinase inhibitors.[3] The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups to build more complex molecules with desired pharmacological properties.[4] This scaffold is integral to the synthesis of several approved drugs, including Tofacitinib and Ruxolitinib, which are potent inhibitors of the Janus kinase family.[5][6]
The general synthetic strategy involves the coupling of the 4-chloro-pyrrolo[2,3-d]pyrimidine core with other complex chemical moieties to create the final, active drug molecule.[5][7][8][9]
Core Mechanism of Action: Janus Kinase (JAK) Inhibition
The primary mechanism of action for drugs synthesized from the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold is the inhibition of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[10][11][12] These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in hematopoiesis and immune cell function.[12]
By acting as ATP-competitive inhibitors, these drugs bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][13] This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokine genes.[14]
Tofacitinib
Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[11][15] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[12][16] The inhibition of JAK1 and JAK3 is particularly effective at blocking signaling from cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[17] This disrupts T-cell and Natural Killer (NK) cell function and reduces the production of inflammatory mediators.
Ruxolitinib
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1] It is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease.[1] The inhibition of JAK1 and JAK2 disrupts the signaling of a broad range of cytokines and growth factors that are crucial for hematopoiesis and immune function, which are often dysregulated in myeloproliferative neoplasms.[18]
Quantitative Data: In Vitro Kinase Inhibition
The potency of Tofacitinib and Ruxolitinib against the JAK isoforms has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Tofacitinib | JAK1/JAK3 | 56 | |
| JAK1/JAK2 | 406 | ||
| JAK2/JAK2 | 1377 | ||
| Ruxolitinib | JAK1 | 3.3 | [19] |
| JAK2 | 2.8 | [19] | |
| TYK2 | 19 | [19] | |
| JAK3 | 428 | [19] |
Signaling Pathways and Visualizations
The JAK-STAT pathway is the primary signaling cascade inhibited by drugs derived from the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold. Below are Graphviz diagrams illustrating this pathway and the point of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol is used to determine the IC50 value of a test compound against a specific JAK kinase.[20][21]
Objective: To quantify the concentration of a test compound (e.g., Tofacitinib, Ruxolitinib) required to inhibit 50% of the enzymatic activity of a specific JAK isoform.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP at a concentration near the Km for the specific JAK isoform.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminescence plate reader.
Method:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Assay Plate Setup: In the assay plate, add the test compound dilutions, purified JAK enzyme, and the peptide substrate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-STAT Inhibition
This protocol assesses the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[22]
Objective: To determine the effect of a JAK inhibitor on the phosphorylation of a specific STAT protein in response to cytokine stimulation in cultured cells.
Materials:
-
Cell line responsive to a specific cytokine (e.g., human peripheral blood mononuclear cells).
-
Cell culture medium and supplements.
-
Cytokine (e.g., IL-6, IFN-γ).
-
Test compound (e.g., Tofacitinib, Ruxolitinib) dissolved in DMSO.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3), anti-total-STAT, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Method:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the media to stimulate the JAK-STAT pathway (e.g., 20 ng/mL IL-6 for 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.
Conclusion
This compound is a non-active but indispensable chemical intermediate. Its value lies in providing the core scaffold for the synthesis of highly potent and selective Janus Kinase inhibitors like Tofacitinib and Ruxolitinib. The mechanism of action of these derivative drugs involves the competitive inhibition of ATP binding to JAK enzymes, leading to the downregulation of the JAK-STAT signaling pathway. This interruption of pro-inflammatory cytokine signaling forms the basis of their therapeutic efficacy in a range of autoimmune and myeloproliferative disorders. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel therapeutics based on this privileged pyrrolo[2,3-d]pyrimidine structure.
References
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. research.unl.pt [research.unl.pt]
- 9. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 16. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
The Ascendant Role of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned the pyrrolo[2,3-d]pyrimidine scaffold as a cornerstone in medicinal chemistry. As a deaza-isostere of adenine, this heterocyclic system serves as a privileged structure for the design of potent kinase inhibitors, leveraging its intrinsic affinity for the ATP-binding sites of these crucial cellular regulators. This technical guide delves into the burgeoning field of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, offering an in-depth exploration of their biological activities, the experimental methodologies used for their evaluation, and the intricate signaling pathways they modulate. The strategic incorporation of a chlorine atom at the 4-position provides a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities.
Unveiling the Biological Activities: A Focus on Kinase Inhibition and Anticancer Efficacy
Derivatives of the this compound core have demonstrated significant promise across a range of therapeutic areas, most notably in oncology and inflammatory diseases. Their primary mechanism of action lies in the competitive inhibition of various protein kinases, which are often dysregulated in these pathological states.
The pyrrolo[2,3-d]pyrimidine nucleus is a key structural motif in several approved kinase inhibitors and numerous candidates in clinical trials.[1] The versatility of this scaffold allows for the development of inhibitors targeting a spectrum of kinases, including but not limited to Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]
Anticancer Activity
The antiproliferative effects of these derivatives are a direct consequence of their ability to modulate key signaling pathways involved in cancer cell growth, survival, and proliferation. By targeting kinases that are constitutively active in tumor cells, these compounds can induce cell cycle arrest and apoptosis.
One study reported the synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, which exhibited promising cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.[2] Another series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives displayed significant antitumor activity, particularly against colon cancer cell lines, with IC50 values in the low micromolar range.[3][4] Furthermore, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors for the treatment of pancreatic ductal adenocarcinoma, demonstrating potent inhibitory activity against CDK9 and antiproliferative effects in cancer cell lines.[5]
Quantitative Analysis of Biological Activity
The following tables summarize the reported in vitro biological activities of various pyrrolo[2,3-d]pyrimidine derivatives, providing a comparative overview of their potency against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [2] |
| Her2 | 40 | [2] | |
| VEGFR2 | 136 | [2] | |
| CDK2 | 204 | [2] | |
| Sunitinib (Reference) | VEGFR2 | 261 | [2] |
Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | HepG2 (Liver) | 39 | [2] |
| MCF-7 (Breast) | 45 | [2] | |
| HCT-116 (Colon) | 52 | [2] | |
| A549 (Lung) | 59 | [2] | |
| 5h | HepG2 (Liver) | 33 | [2] |
| MCF-7 (Breast) | 39 | [2] | |
| HCT-116 (Colon) | 47 | [2] | |
| A549 (Lung) | 55 | [2] | |
| 5k | HepG2 (Liver) | 29 | [2] |
| MCF-7 (Breast) | 35 | [2] | |
| HCT-116 (Colon) | 41 | [2] | |
| A549 (Lung) | 49 | [2] | |
| 5l | HepG2 (Liver) | 37 | [2] |
| MCF-7 (Breast) | 43 | [2] | |
| HCT-116 (Colon) | 49 | [2] | |
| A549 (Lung) | 57 | [2] | |
| 8f | HT-29 (Colon) | 4.55 | [4] |
| 8g | HT-29 (Colon) | 4.01 | [4] |
Experimental Protocols: A Guide to Biological Evaluation
The characterization of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: the MTT assay for assessing anticancer activity and the TR-FRET kinase assay for quantifying enzyme inhibition.
MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a robust and sensitive method for quantifying kinase activity and inhibition in a high-throughput format.[10][11][12]
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and the test compound at the desired concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection solution containing the europium-labeled antibody, the streptavidin-labeled acceptor, and EDTA.
-
Signal Measurement: After a final incubation period (e.g., 60 minutes) at room temperature, measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Battleground: Signaling Pathways
To comprehend the therapeutic potential of this compound derivatives, it is essential to visualize the signaling pathways they target. The following diagrams, rendered using the DOT language, illustrate key kinase-driven pathways implicated in cancer.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. The derivatives synthesized to date have shown significant potential as anticancer agents, with activity against a range of solid tumors.
Future research in this area will likely focus on several key aspects. Firstly, the exploration of novel substitutions at the 4, 5, 6, and 7 positions will continue to yield compounds with improved activity and selectivity profiles. Secondly, the application of these derivatives to a broader range of kinase targets, including those involved in inflammatory and neurodegenerative diseases, represents a fertile ground for new discoveries. Finally, the development of highly selective inhibitors will be crucial for minimizing off-target effects and improving the therapeutic window of these promising compounds. As our understanding of the complex signaling networks that underpin human diseases deepens, the strategic design of inhibitors based on the this compound scaffold will undoubtedly play a pivotal role in the future of targeted medicine.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. youtube.com [youtube.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
The Discovery of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Analogs: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purine. This has led to the development of numerous potent kinase inhibitors. This technical guide focuses on the lesser-explored, yet promising, 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, providing a detailed overview of its synthesis, biological evaluation, and potential as a basis for novel therapeutics.
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a key feature in many ATP-competitive kinase inhibitors.[1] While the aromatic 7H-pyrrolo[2,3-d]pyrimidine has been extensively studied, its saturated counterpart, the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, offers a three-dimensional structure that can be exploited for developing inhibitors with novel binding modes and improved selectivity. This guide will delve into the available literature to provide a comprehensive resource on the discovery and development of analogs based on this specific scaffold.
Synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Core and Analogs
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. While literature specifically detailing the synthesis of the 4-chloro parent scaffold is limited, a notable study by Al-Tel et al. provides a comprehensive approach to synthesizing tricyclic derivatives containing the 6,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core. These methods can serve as a foundation for the synthesis of a broader range of analogs.
A general synthetic approach involves the initial construction of a polysubstituted pyrrole, followed by the annulation of the pyrimidine ring. The reactivity of the 4-chloro group then allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Experimental Protocols
General Procedure for the Synthesis of Tricyclic 6,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Analogs:
The synthesis of these analogs, as described in the literature, typically starts from a substituted pyrrolidinone. The following is a generalized protocol based on published methods.
Step 1: Synthesis of 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a, 6b):
Detailed experimental procedures for the initial steps leading to the core structure are often found in the supplementary information of research articles. For the purpose of this guide, we will focus on the derivatization of the core.
Step 2: Synthesis of (E)-2-(4-substituted-phenyl)-1-methyl-N-aryl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine Analogs (8a-j):
To a solution of the corresponding 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a or 6b) (5.0 mmol) and 2-methoxypyridine (5.5 mmol) in anhydrous dichloromethane (DCM), trifluoromethanesulfonic anhydride (Tf₂O) (10 mmol) is slowly added at 0 °C. The reaction mixture is stirred for 1 hour. Subsequently, the appropriate aromatic amine (7a–e) (10 mmol) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired imine analogs.[2]
Step 3: Synthesis of 3-halo-2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Analogs (10a-f):
A mixture of the 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a or 6b) (5.0 mmol) and an N-halosuccinimide (NXS; NCS, NBS, or NIS) (5.5 mmol) in DCM is stirred at room temperature for 1 hour. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the halogenated analogs.[2]
Biological Evaluation and Structure-Activity Relationship (SAR)
Analogs of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core have been primarily evaluated for their anticancer activity. The following tables summarize the available quantitative data from the literature, providing insights into the structure-activity relationships of these compounds.
Table 1: In Vitro Cytotoxicity of Tricyclic 6,7-dihydropyrrolo[2,3-d]pyrimidin-4(1H)-one and their Imine Analogs against Various Cancer Cell Lines. [3]
| Compound | R¹ | R² | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 6a | Cl | - | 6.55 ± 0.31 | >50 | 7.61 ± 0.31 |
| 8a | Cl | H | >50 | >50 | >50 |
| 8b | Cl | 4-F | >50 | >50 | >50 |
| 8c | Cl | 4-Cl | >50 | >50 | >50 |
| 8d | Cl | 4-Br | >50 | >50 | 4.55 ± 0.21 |
| 8e | Cl | 4-CF₃ | >50 | >50 | >50 |
| 8f | Br | H | >50 | >50 | >50 |
| 8g | Br | 4-F | >50 | >50 | 4.01 ± 0.18 |
| 8h | Br | 4-Cl | >50 | >50 | >50 |
| 8i | Br | 4-Br | >50 | >50 | >50 |
| 8j | Br | 4-CF₃ | >50 | >50 | >50 |
| 10a | Cl | - | 21.34 ± 1.02 | >50 | >50 |
| 10b | Cl | - | >50 | 34.11 ± 1.54 | >50 |
| Doxorubicin | - | - | 0.04 ± 0.002 | 0.09 ± 0.004 | 0.12 ± 0.005 |
Data extracted from Al-Tel et al., Molecules, 2022.[3]
From the data presented, it is evident that the introduction of a bromine atom at the R¹ position and a fluorine or bromine at the 4-position of the N-aryl imine moiety (compounds 8d and 8g ) leads to potent and selective activity against the HT-29 colon cancer cell line.[3] The halogenation at the 3-position of the pyrrole ring (compounds 10a and 10b ) resulted in moderate activity against HeLa and MCF-7 cell lines, respectively.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the discovery workflow of these novel compounds.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A generalized workflow for the discovery of novel analogs.
Potential Kinase Inhibition Signaling Pathway
While specific signaling pathway data for this compound analogs is not yet available, their structural similarity to known kinase inhibitors suggests they may target key signaling pathways implicated in cancer cell proliferation and survival. The following diagram depicts a hypothetical signaling cascade that could be inhibited by these compounds.
Caption: Potential mechanism of action via RTK inhibition.
Conclusion and Future Directions
The exploration of this compound analogs is still in its early stages. The available data, particularly on the tricyclic derivatives, demonstrates the potential of this scaffold to yield potent and selective anticancer agents. The unique three-dimensional nature of the dihydro core offers an exciting opportunity for the design of novel kinase inhibitors that may overcome resistance mechanisms associated with existing drugs.
Future research in this area should focus on:
-
Developing versatile and efficient synthetic routes to the this compound core.
-
Expanding the library of analogs with diverse substitutions at the 4-position and other available sites.
-
Conducting comprehensive biological evaluations, including a broad panel of kinase assays and cell-based studies, to identify specific molecular targets.
-
Elucidating the precise signaling pathways modulated by these compounds to understand their mechanism of action.
This technical guide provides a snapshot of the current knowledge on this compound analogs. As research progresses, this scaffold holds the promise of delivering a new generation of targeted therapies for the treatment of cancer and other diseases.
References
Spectroscopic and Synthetic Profile of 4-Chloro-pyrrolo[2,3-d]pyrimidines: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of chloropyrrolo[2,3-d]pyrimidines, with a focus on providing available data for researchers, scientists, and professionals in drug development. It is important to note that while the specified topic is 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine , a thorough search of scientific literature and chemical databases did not yield specific experimental NMR, Mass Spectrometry, or IR data for this saturated analogue. However, its aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , is a well-characterized and crucial intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1]
This guide will therefore present the available spectroscopic data and synthetic protocols for the aromatic analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as a valuable reference. The methodologies and characterization techniques described are largely applicable to the dihydro variant, should a researcher synthesize it.
Spectroscopic Data of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The following tables summarize the key spectroscopic data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| Exact Mass | 153.00937 Da |
Table 2: Infrared (IR) Spectroscopy Data
Due to the lack of a specific IR spectrum for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the searched literature, this table presents characteristic IR absorption frequencies for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (pyrrole) | 3400-3100 (broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C=N Stretch (pyrimidine) | 1620-1550 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-Cl Stretch | 800-600 |
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A common and efficient route for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphoryl chloride (POCl₃)
-
Toluene
-
N,N-diisopropylethylamine (DIPEA)
-
Water
-
Sodium hydroxide solution
Procedure:
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphoryl chloride (e.g., 185 g), and toluene (e.g., 373 g) is warmed to 50°C.
-
N,N-diisopropylethylamine (e.g., 97 g) is added in portions, and the temperature is maintained at 50°C until the reaction is complete.
-
The reaction mixture is then carefully poured into water (e.g., 770 g) while keeping the temperature below 35°C.
-
The pH of the solution is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution.
-
The mixture is aged at 40°C for at least one hour.
-
The resulting product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is then collected by centrifugation, washed with water, and dried under a vacuum at a temperature below 80°C.[2]
This process can yield a product with a purity of over 99.9 area-% as measured by HPLC.[2]
Spectroscopic Characterization
The synthesized 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine would then be subjected to a series of spectroscopic analyses to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum would show characteristic peaks for the protons on the pyrrole and pyrimidine rings.
-
¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, would provide information on the carbon framework of the molecule.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically recorded using an ATR-IR spectrometer. The spectrum would display absorption bands corresponding to the various functional groups present in the molecule, as outlined in Table 2.
Visualizations
Caption: Synthesis workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Biological Significance
While specific biological activities for this compound are not well-documented, the aromatic 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry. It is a key building block for the synthesis of kinase inhibitors, which are targeted therapies for diseases such as cancer and autoimmune disorders.[3][4] The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" due to its ability to interact with the ATP-binding site of various kinases. Derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[3] The dihydro version, this compound, is commercially available and noted as a potential intermediate in the synthesis of the antibiotic tubercidin.
Conclusion
This technical guide has provided a summary of the available spectroscopic data and a detailed experimental protocol for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a close structural analog of the requested this compound. The lack of specific experimental data for the dihydro compound in the current scientific literature represents a data gap. Researchers working with this compound would need to perform the characterization experiments outlined in this guide to obtain the relevant NMR, MS, and IR data. The established importance of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery underscores the potential utility of both the aromatic and saturated derivatives in the development of new therapeutic agents.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS: 16372-08-0) is limited. This guide provides a comprehensive overview of the experimental methodologies to determine these critical parameters. For illustrative purposes, data for the structurally related aromatic analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1), is presented. Researchers should generate specific data for the title compound using the protocols outlined herein.
Core Physicochemical Properties
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[1][2][3] The title compound, this compound, is a saturated analog of the more widely studied 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The physicochemical properties of the saturated core are expected to differ from its aromatic counterpart, influencing its solubility, stability, and pharmacokinetic profile.
Table 1: Physicochemical Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog for Reference)
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [4][5] |
| Molecular Weight | 153.57 g/mol | [4][5] |
| Appearance | Light-colored to off-white crystalline solid | [4] |
| Melting Point | 170–175 °C | [4] |
| Boiling Point | Decomposes before boiling | [4] |
| pKa | 11.42 ± 0.20 (Predicted) | N/A |
Solubility Profile
Solubility is a critical determinant of a compound's suitability for in vitro assays and its in vivo bioavailability.[6][7] Both kinetic and thermodynamic solubility should be assessed.
Data Presentation
Table 2: Illustrative Solubility Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)
| Solvent/Medium | Solubility | Method |
| Water | Sparingly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Ethanol | Soluble | [4] |
Experimental Protocols
This high-throughput method is suitable for early drug discovery.[6][7][8]
Objective: To determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis:
This method determines the equilibrium solubility and is considered the gold standard.[6][10]
Objective: To determine the equilibrium solubility of the solid compound in various solvents.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, DMSO).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method.
Stability Profile
Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.[11][12][13]
Data Presentation
Table 3: Illustrative Stability Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)
| Condition | Stability | Observations |
| Normal Storage | Stable | [4] |
| Strong Acids | Sensitive | [4] |
| Strong Bases | Sensitive | [4] |
| Prolonged Moisture | Sensitive | [4] |
Experimental Protocols
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Objective: To determine the stability of the compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2 to 10.
-
Sample Incubation: Dissolve the compound in each buffer and incubate at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and quench any further degradation.
-
Quantification: Analyze the concentration of the remaining parent compound using a validated HPLC method. Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.
Objective: To assess the stability of the compound under light exposure.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid compound.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: After exposure, compare the samples to the dark controls for any changes in appearance, purity (by HPLC), and the formation of degradation products.
Potential Signaling Pathway Involvement
Pyrrolo[2,3-d]pyrimidine derivatives are well-known inhibitors of various protein kinases, with a significant number targeting the Janus kinase (JAK) family.[2][14] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, proliferation, and apoptosis.[15][16][17][18] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[15][16]
Visualizations
Caption: The JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Stability indicating assay | PPT [slideshare.net]
- 14. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Emergence of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has cemented its status as a privileged scaffold in medicinal chemistry. Its structural mimicry of the ATP purine base makes it an ideal framework for the development of potent kinase inhibitors.[1][2] This has led to the successful launch of several drugs targeting inflammatory and myeloproliferative diseases.[2] As the quest for inhibitors with novel selectivity and improved pharmacokinetic profiles continues, researchers are exploring non-aromatic bioisosteres. This guide focuses on the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core and its closely related analogs, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which have recently emerged as exceptionally selective inhibitors of key therapeutic targets.[3][4]
I. Synthetic Strategies
The synthesis of the pyrrolo[2,3-d]pyrimidine core is well-established, typically involving the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.[5][6][7] For the dihydro variants, particularly the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a common strategy involves a scaffold-hopping approach from an initial hit, followed by cyclization and diversification.
The general workflow begins with commercially available starting materials, proceeding through key intermediates to yield the final decorated scaffold. This modular synthesis allows for the exploration of a wide chemical space to optimize biological activity and drug-like properties.
II. Therapeutic Targeting: Selective CDK2 Inhibition
Recent research has highlighted the potential of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][8] CDKs are serine/threonine kinases that are fundamental regulators of the cell cycle.[3] While the development of pan-CDK inhibitors has been hampered by toxicity, selective inhibition of specific CDKs is a promising therapeutic strategy.[3]
Notably, resistance to approved CDK4/6 inhibitors in HR+/HER2- breast cancer often involves a compensatory pathway driven by CDK2.[3] This makes selective CDK2 inhibition a critical therapeutic goal for patients who have progressed on CDK4/6 therapy. The dihydro-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated unprecedented selectivity for CDK2 over other CDKs, offering a potential solution to this clinical challenge.[3][4]
III. Quantitative Analysis and Structure-Activity Relationships (SAR)
The dihydro-pyrrolo[2,3-d]pyrimidin-6-one scaffold has been optimized to achieve remarkable selectivity for CDK2. Extensive SAR studies have revealed key structural features that govern this selectivity.[3] Modifications to substituents on the lactam ring and the aryl sulfonamide moiety have been shown to significantly enhance potency against CDK2 while diminishing activity against other kinases like CDK1, CDK4, and CDK9.[3]
Table 1: Kinase Inhibition Profile of a Representative Dihydro-pyrrolo[2,3-d]pyrimidin-6-one Analog (Compound 5g from[3])
| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. CDK2) |
| CDK2/CycE | 0.8 | - |
| CDK1/CycB | 240 | 300x |
| CDK4/CycD1 | >10000 | >12500x |
| CDK6/CycD3 | 1700 | 2125x |
| CDK7/CycH | >10000 | >12500x |
| CDK9/CycT1 | 180 | 225x |
Data extracted from ACS Med. Chem. Lett. 2022, 13, 11, 1821–1828.[3]
The data clearly illustrates the exceptional selectivity profile achieved with this scaffold, making it a highly promising candidate for targeted cancer therapy.
IV. Key Experimental Protocols
A. General Protocol for Kinase Inhibition Assay (Biochemical)
This protocol is representative for determining the IC₅₀ of a test compound against a specific kinase.
-
Reagents and Materials :
-
Kinase (e.g., recombinant CDK2/CycE)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (serial dilutions in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
-
Procedure :
-
Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.
-
Add 50 nL of test compound from the serially diluted stock plate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity by adding 5 µL of ADP-Glo™ reagent.
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. General Protocol for Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
-
Reagents and Materials :
-
Procedure :
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability versus compound concentration and determine the GI₅₀/IC₅₀ value (concentration that causes 50% growth inhibition/inhibition of viability).
-
V. Conclusion and Future Outlook
The this compound scaffold and its analogs represent a promising frontier in the development of next-generation kinase inhibitors. The demonstrated ability to achieve unprecedented selectivity for challenging targets like CDK2 highlights the value of exploring saturated heterocyclic cores. Future research will likely focus on expanding the therapeutic applications of this scaffold beyond CDK2, further optimizing pharmacokinetic and metabolic profiles, and elucidating their efficacy in in vivo cancer models. The modular synthesis and clear structure-activity relationships provide a robust platform for the continued discovery of novel, potent, and selective therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a key component in a wide range of biologically active compounds, making its efficient functionalization crucial for drug discovery and development programs.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki coupling of 4-chloropyrrolo[2,3-d]pyrimidine derivatives with different arylboronic acids. This data provides a comparative overview to guide reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DMF | 90 | 10 | 82[1] |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75 |
| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | KF | THF | 50 | 12 | Moderate |
| 6 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | EtOH/H₂O | 90 | 0.2 | Good[2] |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 68 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Solvents for work-up (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine product.
-
Visualizations
Below are diagrams illustrating the key aspects of the experimental procedure.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
The Versatile Scaffold: Applications of 4-Chloro-pyrrolo[2,3-d]pyrimidines in Medicinal Chemistry
Introduction
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of a multitude of therapeutic agents. While the specific compound 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) is a known building block, particularly in the synthesis of the antibiotic tubercidin (7-deazadenosine), the vast majority of its applications and detailed published research in medicinal chemistry focus on its aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2] This document will primarily focus on the extensive applications of the aromatic 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the synthesis of targeted therapies, while also acknowledging the role of its dihydro variant.
Application Notes
The 7H-pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups and build extensive libraries of compounds for structure-activity relationship (SAR) studies. This reactivity is central to its utility in drug discovery.
Key Therapeutic Areas:
-
Kinase Inhibition: The most prominent application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the development of kinase inhibitors.[3][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer and autoimmune disorders. Derivatives of this scaffold have been successfully developed to target various kinases, including:
-
Janus Kinases (JAKs): Tofacitinib and Ruxolitinib are notable examples of FDA-approved drugs that utilize the 7H-pyrrolo[2,3-d]pyrimidine core to inhibit JAKs, which are involved in inflammatory and immune responses.[3]
-
Epidermal Growth Factor Receptor (EGFR): This scaffold has been employed to synthesize inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[6]
-
RET Kinase: Derivatives have been designed and evaluated as inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancers.[7]
-
Protein Kinase B (Akt): The scaffold has been used to develop selective inhibitors of Akt, a critical node in cell survival pathways.[8]
-
3-Phosphoinositide-Dependent Kinase 1 (PDK1): Aminated derivatives have shown potent and selective inhibition of PDK1, a target in cancer therapy.[4]
-
-
Antitubercular Activity: Research has explored 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as potential agents against Mycobacterium tuberculosis.[9]
-
Anticancer and Antiviral Properties: Beyond specific kinase inhibition, derivatives of this scaffold have demonstrated broader anticancer and antiviral activities.[5]
Quantitative Data
The following table summarizes the biological activity of representative compounds derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.
| Compound Class | Target Kinase(s) | Example Compound | IC50 / Activity | Reference |
| JAK Inhibitors | JAK family | Tofacitinib | Varies by JAK isoform (nM range) | [3] |
| EGFR Inhibitors | Mutant EGFR | Compound 12i | 0.21 nM (T790M mutant) | [6] |
| RET Inhibitors | RET-wt, RET V804M | Compound 59 | < 10 nM | [7] |
| Antitubercular Agents | M. tuberculosis | N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | MIC90 = 0.488 µM | [9] |
| Antitumor Agents | HT-29 colon cancer cell line | Tricyclic pyrrolo[2,3-d]pyrimidine-imine | IC50 = 4.01 µM | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of N-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted amine (1.1 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or water)
-
Acid catalyst (e.g., concentrated HCl, a few drops) or base (e.g., DIPEA, K2CO3) depending on the amine
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired amine (1.1 equivalents).
-
Add the chosen solvent to dissolve or suspend the reactants.
-
If required, add the acid catalyst or base.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, MS, HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a multi-well assay plate, add the assay buffer, the kinase substrate, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding the recombinant kinase and ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.
Caption: General workflow for the synthesis and evaluation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 16372-08-0 [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Introduction
The N-arylation of the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is a critical transformation in medicinal chemistry. The resulting N-aryl derivatives are key structural motifs in a variety of biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs) which are implicated in angiogenesis and tumor progression.[1][2] The development of efficient and versatile protocols for the construction of the C-N bond between the pyrrolo[2,3-d]pyrimidine scaffold and various aryl groups is therefore of significant interest to researchers in drug discovery and development. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation reactions.[3][4]
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[3][5] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the N-arylation of heteroaryl chlorides.[6][7] Alternatively, copper-catalyzed methods, such as the Ullmann condensation and Chan-Lam coupling, provide a cost-effective and often milder approach to N-arylation of N-H heterocycles.[4][8][9]
These application notes provide detailed protocols for both Palladium-catalyzed and Copper-catalyzed N-arylation of this compound, along with tabulated data for reaction optimization and a workflow diagram for clarity.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is crucial for a successful N-arylation. The following table summarizes typical conditions for both Palladium and Copper-catalyzed reactions based on the literature for similar heterocyclic systems.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Chan-Lam) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP, dppf, keYPhos | 1,10-Phenanthroline, L-proline, TMEDA |
| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu, KOt-Bu | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, DMF | DMF, DMSO, Toluene |
| Temperature | 80-120 °C | 100-140 °C (Ullmann), Room Temp. to 110 °C (Chan-Lam) |
| Reaction Time | 12-24 hours | 12-48 hours |
| Arylating Agent | Aryl halide or triflate | Aryl halide or Arylboronic acid |
| General Yields | Good to Excellent | Moderate to Excellent |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the N-arylation of this compound with an aryl amine using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl amine (1.1 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl amine (1.1 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos to the Schlenk flask.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Reaction)
This protocol describes a copper-catalyzed N-arylation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine.
Visualizations
Experimental Workflow Diagram
References
- 1. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes and Protocols for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its structure, featuring a fused pyrrole and dihydropyrimidine ring system with a reactive chlorine atom, makes it a valuable intermediate in synthetic organic chemistry. The primary and most notable application of this intermediate is in the synthesis of nucleoside analogues, particularly the antibiotic Tubercidin (also known as 7-deazadenosine). The dihydro-pyrrolopyrimidine core serves as a crucial building block for constructing the final complex bioactive molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 16372-08-0 |
| Molecular Formula | C₆H₆ClN₃ |
| Molecular Weight | 155.59 g/mol |
| Appearance | White to Pale Tan Solid Powder |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, Inert atmosphere, away from moisture |
Core Application: Synthesis of Tubercidin (7-deazadenosine)
This compound is a key precursor for the synthesis of Tubercidin, a naturally occurring adenosine analog with a broad spectrum of biological activities, including antiviral, antitumor, and antiparasitic properties.[1][2] The synthesis involves the glycosylation of the pyrrolo[2,3-d]pyrimidine core with a protected ribose moiety, followed by subsequent functional group transformations.
The general synthetic approach involves a nucleophilic substitution reaction where the nitrogen of the pyrrolo[2,3-d]pyrimidine ring system attacks the anomeric carbon of a protected ribose derivative. The chlorine atom at the 4-position can then be replaced by an amino group to yield the final tubercidin structure.
Experimental Protocols
Representative Protocol: Synthesis of Tubercidin from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This two-step process involves the glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by amination and deprotection.[3]
Step 1: Glycosylation
-
Preparation of the Reaction Mixture: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Silylating Agent: Add a silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to ensure the formation of the silylated intermediate.
-
Glycosylation Reaction: Cool the mixture and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the same solvent.
-
Lewis Acid Catalyst: Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected 4-chloro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Amination and Deprotection
-
Amination: Dissolve the purified protected intermediate in a solution of ammonia in methanol. Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100 °C) for several hours.
-
Deprotection: After cooling, the methanolic ammonia solution also facilitates the removal of the benzoyl protecting groups.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain Tubercidin.
| Reaction Step | Reactants | Reagents/Solvents | Typical Yield |
| Glycosylation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Acetonitrile, BSA, TMSOTf | ~45%[3] |
| Amination & Deprotection | Protected 4-chloro-nucleoside | Methanolic Ammonia | High |
Note: Yields can vary based on reaction scale and optimization.
Biological Activity and Signaling Pathways of Tubercidin
Tubercidin's biological effects stem from its structural similarity to adenosine.[2] Once inside a cell, it is phosphorylated to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can interfere with numerous cellular processes by mimicking adenosine nucleotides.
Mechanism of Action:
-
Inhibition of Nucleic Acid and Protein Synthesis: Tubercidin triphosphate can be incorporated into RNA and DNA, leading to chain termination and disruption of transcription and replication. This interference with fundamental cellular processes contributes to its potent antitumor and antiviral activities.[4]
-
Antiviral Activity: Tubercidin has demonstrated efficacy against a range of RNA viruses. Its antiviral mechanism can also involve the activation of innate immune signaling pathways. For example, it can promote the activation of the RIG-I/NF-κB signaling pathway, leading to the production of interferons and proinflammatory cytokines that inhibit viral replication.[1]
-
Antiparasitic Activity: Tubercidin is a potent agent against various parasites. Its toxicity to host cells, however, has limited its clinical use. Research has explored co-administration with nucleoside transport inhibitors to selectively target parasites.
Conclusion
This compound is a specialized chemical intermediate with a primary role in the synthesis of the biologically active nucleoside analog, Tubercidin. Its reactivity allows for the construction of the core 7-deazapurine structure, which is essential for the therapeutic effects of Tubercidin and its derivatives. The provided protocols and biological context offer a comprehensive overview for researchers engaged in medicinal chemistry and drug discovery.
References
- 1. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to assist in the quality control and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method described below is designed to provide good resolution from potential impurities and starting materials.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | 8-12 min (approx.) |
| Purity (by area %) | >98% |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for structural confirmation.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
Data Presentation:
| Ion | Expected m/z | Description |
| [M]+• | 155/157 | Molecular ion (isotopic pattern due to Cl) |
| [M-H]+ | 154/156 | Loss of a hydrogen atom |
| [M-Cl]+ | 120 | Loss of a chlorine atom |
Logical Flow for GC-MS Analysis:
Caption: Logical flow of the GC-MS analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts and coupling constants will be characteristic of the dihydro-pyrrolo[2,3-d]pyrimidine ring system.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Data Presentation:
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H (pyrrole) |
| ~8.2 | s | 1H | C2-H |
| ~3.5 | t | 2H | C7-H₂ |
| ~3.0 | t | 2H | C6-H₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C4 |
| ~152 | C7a |
| ~150 | C2 |
| ~118 | C4a |
| ~100 | C5 |
| ~45 | C7 |
| ~25 | C6 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Application Note: FT-IR spectroscopy is a quick and simple method to identify the key functional groups present in this compound, such as N-H and C-H bonds, and the aromatic system.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (dihydro) |
| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |
| ~800-700 | Strong | C-Cl stretch |
General Analytical Workflow:
Caption: Overall workflow for the characterization of the target compound.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the pharmaceutical industry. It serves as a fundamental building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably Janus kinase (JAK) inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib.[1][2][3] These drugs are instrumental in the treatment of autoimmune diseases like rheumatoid arthritis and certain types of cancer.[4][5] The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a key feature that contributes to the biological activity of these molecules.[6]
The growing demand for these life-changing therapies necessitates robust, efficient, and scalable synthetic routes for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine that are both economically and environmentally viable. This document provides detailed application notes and protocols for various scale-up synthesis strategies for this key intermediate, targeting researchers, scientists, and professionals in drug development. The methodologies presented are compiled from patented procedures and peer-reviewed literature, offering a comparative overview of different synthetic approaches.
It is important to note that while the request specified 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, the overwhelmingly prevalent and pharmaceutically relevant isomer is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocols detailed below focus on the synthesis of this 7H-isomer.
Synthetic Strategies Overview
Several synthetic routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been developed, each with its own set of advantages and challenges. The most common strategies involve the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring, or vice versa. Key precursors often include derivatives of pyrimidine or pyrrole. The final step typically involves a chlorination reaction.
Below is a summary of prominent synthetic methods with reported data on yield and purity.
Data Presentation: Comparison of Synthetic Protocols
| Method | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| Method A | Ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane | 1. Coupling to form ethyl 2-cyano-4,4-dimethoxybutanoate.2. Cyclization with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.3. Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.4. Chlorination with POCl₃. | 79-84% (for chlorination step) | 99.8-99.9% (by HPLC) | [1][2] |
| Method B | Ethyl cyanoacetate and thiourea | 1. Reaction with sodium ethoxide to form 2-sulfhydryl-4-amino-6-hydroxy pyrimidine.2. Desulfurization with Raney Nickel.3. Cyclization with 2-monochloroacetaldehyde.4. Chlorination with POCl₃. | 50-58% | 98-99% | [7] |
| Method C | 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine | 1. Cyclization using hydrochloric acid in water. | 91% | Not specified | [5] |
| Method D | Diethyl malonate | 1. Five-step synthesis including α-alkylation, cyclization, chlorination, oxidation, and final cyclization with ammonia. | 45.8% | Not specified | [3][8] |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting the key stages from starting materials to the final product.
Caption: Generalized workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocols
This method is characterized by high yields and excellent purity, making it suitable for large-scale production.
Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate
-
This step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
-
The product from Step 1 is reacted with formamidine to yield the pyrimidin-4-ol derivative.
Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
The pyrimidin-4-ol from the previous step undergoes cyclization to form the fused pyrrolo[2,3-d]pyrimidin-4-ol.
Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a suitable reactor, add 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride (POCl₃), and 373 g of toluene.
-
Warm the mixture to 50°C.
-
Slowly add 97 g of N,N-diisopropylethylamine (DIPEA) in portions, maintaining the temperature at 50°C.
-
Stir the reaction mixture at 50°C until the reaction is complete (monitor by HPLC or TLC).
-
Upon completion, cool the reaction mixture and carefully quench by adding it to a mixture of water and a suitable organic solvent.
-
Separate the organic phase, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product is then centrifuged, washed with water, and dried under vacuum at a temperature below 80°C.
-
This procedure typically yields around 82 g (0.54 mol, 84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.9 area-% as measured by HPLC.[2]
This protocol offers an alternative route with a good overall yield.
Step 1: Synthesis of 2-sulfydryl-4-amino-6-hydroxy pyrimidine
-
Dissolve ethyl cyanoacetate and thiourea (1:2 to 1:3 molar ratio) in ethanol.
-
At 0-5°C, slowly add sodium ethoxide (2-2.5 times the molar weight of ethyl cyanoacetate).
-
Stir the mixture at room temperature for 1.5-3 hours.
-
Heat the reaction to 90°C and reflux for 9-10 hours.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with ethanol and dry to obtain the product with a yield of 80-82%.[7]
Step 2: Desulfurization and Cyclization
-
The 2-sulfydryl-4-amino-6-hydroxy pyrimidine is subjected to desulfurization using a catalyst such as Raney Nickel.
-
The resulting intermediate is then reacted with a 2-monochloroacetaldehyde aqueous solution in the presence of sodium acetate at 80°C for 7 hours to form 4-hydroxyl pyrrolopyrimidine with a yield of 89%.[7]
Step 3: Chlorination
-
Dissolve the 4-hydroxyl pyrrolopyrimidine in phosphorus oxychloride (POCl₃).
-
The reaction is carried out to replace the hydroxyl group with a chlorine atom, yielding the final product.
-
The overall yield for this multi-step process is reported to be in the range of 50-58% with a purity of 98-99%.[7]
This method provides a high-yielding final step.
-
Start with 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine.
-
Utilize hydrochloric acid in water as the solvent.
-
Stir the reactant mixture at 50°C for 4 hours in petroleum ether.
-
After the reaction, filter the mixture to obtain the solid crude product.
-
Triturate the crude product with a petroleum ether-EtOAc mixture to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
This enhanced method reports a significant yield of 91% for this conversion step.[5]
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents: Organic solvents such as toluene and dichloromethane are flammable and/or toxic. Handle with care and ensure proper ventilation.
-
Raney Nickel: This catalyst is pyrophoric and should be handled with extreme caution, typically under a blanket of inert gas or solvent.
-
General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The scale-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-documented process with several viable routes. The choice of a particular method will depend on factors such as the desired scale, cost of starting materials, available equipment, and safety considerations. Method A stands out for its high yield and purity in the final chlorination step, making it a strong candidate for industrial-scale production. Method C also presents a highly efficient final step. Researchers and drug development professionals should carefully evaluate these protocols to select the most suitable approach for their specific needs, always prioritizing safety and process optimization.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Disclaimer: Detailed experimental data on the specific purification challenges of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is limited in publicly available literature. This guide is compiled based on general principles of organic chemistry, information available for its aromatic analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), and typical challenges encountered with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include precursors to the pyrimidine or pyrrolidine rings.
-
Over-oxidized or aromatized analog: The corresponding aromatic compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be a significant impurity if the reaction conditions are not carefully controlled.
-
Hydrolysis product: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Solvent adducts: Residual solvents from the reaction or initial workup may be present.
-
Isomeric impurities: Depending on the synthetic strategy, other positional isomers could be formed in small quantities.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of around 98%.[1] This indicates that for high-purity applications, such as in drug development, further purification is often necessary.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective method for removing certain impurities, particularly if the desired compound is a crystalline solid and the impurities have different solubility profiles. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Common solvents to screen would include ethyl acetate, acetonitrile, isopropanol, or mixtures of these with hexanes or heptanes.
Q4: Is column chromatography a suitable purification method?
A4: Yes, silica gel column chromatography is a common and effective method for purifying this compound, especially for removing closely related impurities. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity of the solvent system will need to be optimized based on TLC analysis of the crude material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. |
| Formation of side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. | |
| Presence of Aromatic Impurity | Accidental oxidation/aromatization. | Use milder reaction conditions and ensure an inert atmosphere if the compound is sensitive to air oxidation. |
| Difficulty in Removing Hydrolysis Product | Exposure to water or acidic/basic conditions during workup. | Perform the workup under neutral conditions and use anhydrous solvents for extraction and purification. |
| Poor Separation on Silica Gel Column | Inappropriate solvent system. | Screen different solvent systems using TLC to find the optimal mobile phase for separation. A gradient elution may be necessary. |
| Compound instability on silica. | Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Compound Degradation During Purification | Thermal instability. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. |
| Sensitivity to light. | Protect the compound from light during all purification and storage steps. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the solvent system used for elution. In a separate flask, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the silica gel slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.
-
Analysis: Combine the pure fractions, as determined by TLC analysis, and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Example Data for Purification of this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Major Impurity Removed |
| Recrystallization (Ethyl Acetate/Hexane) | 95.2% | 98.5% | 75% | Starting Material |
| Silica Gel Chromatography (EtOAc/Hexane gradient) | 95.2% | >99.5% | 85% | Aromatic analog and hydrolysis product |
Note: The data in this table is illustrative and intended as an example. Actual results may vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
Disclaimer: Detailed experimental data for the synthesis of this compound is limited in publicly available literature. Much of the guidance provided below is based on established protocols for the structurally related aromatic compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of heterocyclic chemistry. Researchers should consider this information as a starting point and adapt it cautiously to their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the pyrrolo[2,3-d]pyrimidine core?
A common and established method involves the chlorination of a hydroxyl precursor, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one, using a chlorinating agent like phosphorus oxychloride (POCl₃). The precursor itself can be synthesized through cyclization reactions.
Q2: What are the critical parameters to control during the chlorination step?
The critical parameters for a successful chlorination reaction include temperature, reaction time, and the purity of the starting material and reagents. Moisture should be strictly excluded from the reaction mixture to prevent the decomposition of the chlorinating agent and the formation of byproducts.
Q3: What are the main side reactions to be aware of during the synthesis?
The primary side reaction of concern is the hydrolysis of the chloro group, which can revert the product to the starting material or other hydroxylated impurities. This is often caused by the presence of water in the reaction or during workup. Other potential side reactions include incomplete chlorination and the formation of colored impurities.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a product standard (if available), you can determine the extent of the conversion.
Q5: What are the recommended purification methods for the final product?
The final product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system is another effective method for obtaining a high-purity product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive chlorinating agent (e.g., old POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material. | 1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reaction temperature and monitor by TLC.3. Extend the reaction time, monitoring periodically.4. Ensure the starting pyrrolopyrimidinone is pure and dry. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction.2. Insufficient amount of chlorinating agent. | 1. Increase reaction time or temperature.2. Use a slight excess of the chlorinating agent. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting material or solvent. | 1. Maintain the recommended reaction temperature.2. Use purified, dry solvents and high-purity starting materials. |
| Product Decomposes During Workup or Purification | 1. Presence of water leading to hydrolysis.2. Use of protic solvents during purification.3. Overheating during solvent evaporation. | 1. Perform workup under anhydrous conditions.2. Use aprotic solvents for extraction and chromatography.3. Remove solvent under reduced pressure at a low temperature. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction. | 1. Use a different extraction solvent.2. Break the emulsion by adding brine or filtering through celite. |
Experimental Protocols
The following is a generalized protocol for the chlorination step based on the synthesis of the aromatic analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This should be adapted for the dihydro version.
Chlorination of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one.
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Add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) slowly at 0 °C.
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The reaction mixture is then heated to reflux (around 110 °C) and stirred for 3-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The pH of the aqueous solution is adjusted to ~8-9 with a base (e.g., concentrated ammonia solution or sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is then purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | Toluene | 50 | - | 84 | [1] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | Dichloromethane | Reflux | 6 | - | [2] |
| 2-Aminopyrrolo[2,3-d]pyrimidin-4-one | POCl₃ | Neat | 110 | 3 | - | [3] |
Note: The table above is for the aromatic analog and serves as a reference for optimizing the synthesis of the dihydro version.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterocyclic compound. It is a derivative of pyrrolopyrimidine and is of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potent inhibitors of Janus kinases (JAKs) which are implicated in inflammatory diseases and cancer.
Q2: What are the most common side products observed in reactions involving this compound?
While specific quantitative data for the dihydro- form is limited in publicly available literature, by analogy to its aromatic counterpart (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and general chemical principles, the following side products can be anticipated:
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Hydrolysis Product: Formation of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a common side product, resulting from the reaction with water present in solvents or reagents.
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Over-reduction Product: During its synthesis from a more oxidized precursor, over-reduction can lead to the formation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (the dechlorinated analog).
-
N-Alkylation/Arylation Products: The pyrrole nitrogen is nucleophilic and can react with alkylating or arylating agents, leading to the formation of N-substituted side products.
-
Dimerization Products: Under certain conditions, dimerization of the starting material or intermediates may occur.
Q3: How can I minimize the formation of the hydrolysis product?
To minimize the formation of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q4: What is the significance of pyrrolopyrimidine derivatives as JAK inhibitors?
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in immunity and inflammation.[1][2][3][4][5] By inhibiting JAKs, these compounds can modulate the immune response and are used in the treatment of autoimmune diseases like rheumatoid arthritis.[6][7][8][9][10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more of the limiting reagent. |
| Degradation of Starting Material | This compound may be sensitive to strong acids or bases. Ensure the reaction conditions are compatible with the starting material. Consider using milder reagents or protecting groups if necessary. |
| Formation of Side Products | Identify the major side products (see FAQ 2). Optimize reaction conditions to minimize their formation. This may involve changing the solvent, temperature, or catalyst. |
| Poor Quality of Starting Material | Verify the purity of this compound using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. |
Issue 2: Presence of a Significant Amount of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
| Potential Cause | Suggested Solution |
| Presence of Water in Solvents/Reagents | Use freshly distilled, anhydrous solvents. Dry reagents that may be hygroscopic. |
| Reaction Open to Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
| "Wet" Work-up Procedure | Minimize the exposure of the product to aqueous conditions during the work-up. If an aqueous wash is necessary, perform it quickly and at a low temperature. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities | Optimize the chromatographic purification method. Try different solvent systems, stationary phases (e.g., silica gel, alumina), or purification techniques (e.g., preparative HPLC, crystallization). |
| Product Instability on Silica Gel | If the product is acid-sensitive, consider deactivating the silica gel with a base (e.g., triethylamine) before chromatography. Alternatively, use a different purification method like crystallization. |
| Formation of Inseparable Isomers | If N-alkylation has occurred, the resulting isomers may be difficult to separate. Re-evaluate the reaction conditions to favor the desired regioselectivity. |
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | C₆H₇N₃O | 137.14 | Hydrolysis of the chloro group |
| 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | C₆H₇N₃ | 121.14 | Over-reduction or reductive dechlorination |
| N-Alkyl/Aryl-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Varies | Varies | Reaction with alkylating/arylating agents |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) via syringe.
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Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) and, if required, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 - 2.0 eq).
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Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered and washed with a suitable solvent. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Mandatory Visualization
Caption: Potential side product formation pathways.
Caption: General experimental workflow for reactions.
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. Janus kinase - Wikipedia [en.wikipedia.org]
- 3. Role of Jak kinases and STATs in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
improving the stability of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
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Loss of parent compound peak intensity in HPLC analysis over a short period.
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Appearance of new, unidentified peaks in the chromatogram.
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Change in the color or clarity of the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Hydrolysis | 1. pH Control: Maintain the solution pH between 4 and 6. Use a buffered system (e.g., acetate or phosphate buffer) to ensure pH stability. 2. Low Temperature: Perform experiments at the lowest feasible temperature. If possible, prepare and store solutions at 2-8°C. | The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by hydroxide ions in basic conditions or water in neutral to acidic conditions, leading to the formation of the corresponding hydroxy derivative. The dihydropyrrole ring may also be susceptible to acid-catalyzed hydrolysis. |
| Oxidation | 1. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Consider the addition of small amounts of antioxidants, such as BHT (butylated hydroxytoluene) or ascorbic acid, if compatible with the experimental setup. | The pyrrolidine ring can be susceptible to oxidation, potentially leading to aromatization or ring-opening. Dissolved oxygen in the solvent can facilitate these oxidative degradation pathways. |
| Photodegradation | 1. Protect from Light: Use amber-colored vials or wrap experimental containers in aluminum foil. 2. Work in a Dark Environment: Conduct experimental manipulations in a fume hood with the sash down and under minimal laboratory light. | Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[1] This can lead to the formation of radical species and subsequent decomposition. |
Experimental Workflow for Investigating Rapid Degradation:
References
Technical Support Center: Reaction Condition Optimization for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatization
Welcome to the technical support center for the derivatization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 4-position of this compound?
A1: The most prevalent and versatile methods for functionalizing the C4-position are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (introducing aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination for C-N bond formation (introducing primary or secondary amines).[1][2][3]
Q2: Is the chlorine at the C4-position reactive enough for cross-coupling reactions?
A2: Aryl and heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[4] However, the pyrimidine ring is an electron-deficient system, which enhances the reactivity of the C4-chloro substituent, making it a suitable substrate for cross-coupling reactions.[5] The use of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) is often crucial for achieving high yields.
Q3: Do I need to protect the N7-H of the pyrrolidine ring during the reaction?
A3: The necessity of protecting the N7-H depends on the reaction conditions, particularly the base used. Strong bases like NaOtBu could potentially deprotonate the N7-H, leading to side reactions or affecting catalyst activity. In some cases, protection of the N-7 position with groups like Boc (tert-butyloxycarbonyl) has been shown to influence the regioselectivity of reactions on related dichloropyrrolo[2,3-d]pyrimidines.[6] It is advisable to screen both protected and unprotected substrates to determine the optimal approach for your specific transformation.[7]
Q4: What are common side reactions to look out for?
A4: Common side reactions include:
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Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine byproduct. This can be promoted by certain catalysts and reaction conditions.
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Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the starting material. This is often caused by the presence of oxygen, so ensuring an inert atmosphere is critical.
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Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially in the presence of water or acidic impurities.[8]
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β-Hydride Elimination: In Buchwald-Hartwig amination, this can be a competing pathway to reductive elimination, leading to hydrodehalogenated arene and an imine product.[2][9]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst System | Switch to a more active catalyst system. For heteroaryl chlorides, consider using palladium precatalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Increase catalyst loading from 1-2 mol% to 5 mol%. |
| Ineffective Base | The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[4] |
| Inappropriate Solvent | A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Ensure solvents are properly degassed to remove oxygen. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. For particularly unreactive substrates, microwave irradiation can be effective in reducing reaction times and improving yields.[5][10] |
| Boronic Acid Instability | Use boronic esters (e.g., pinacol esters) which can exhibit higher stability. Ensure the use of anhydrous solvents if protodeboronation is suspected. |
Problem 2: Low to No Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand Combination | The ligand choice is crucial for C-N coupling. For challenging substrates, use specialized biarylphosphine ligands such as XPhos, SPhos, or Josiphos.[11] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species. |
| Base Incompatibility or Degradation | Strong bases like NaOtBu or LHMDS are commonly used, but can be incompatible with sensitive functional groups.[12] Weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures. Ensure the base is fresh and handled under inert conditions. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. Bulky secondary amines can be particularly challenging. Different classes of amines may require different ligand systems for optimal results.[13] |
| Catalyst Inhibition | The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky ligands can help mitigate this issue. |
| Inert Atmosphere Not Maintained | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are degassed. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for related heterocyclic chlorides. Note: These are starting points and may require further optimization for this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Precatalysts like (XPhos)Pd G3 can also be highly effective. |
| Ligand | XPhos, SPhos, or RuPhos (Ligand:Pd ratio of 2:1) | Bulky, electron-rich monophosphine ligands are generally preferred. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a good first choice. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Ensure the solvent is thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Precatalysts are highly recommended for reproducibility. |
| Ligand | XPhos, RuPhos, or BINAP (Ligand:Pd ratio of 1.5:1 to 2:1) | The choice of ligand can depend on the amine nucleophile. |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | For base-sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Anhydrous conditions are important, especially with strong bases. |
| Temperature | 90 - 120 °C | Reaction times can vary from a few hours to 24 hours. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining catalyst activity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos or BINAP). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
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Reaction Execution: Heat the mixture, typically between 90 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Disclaimer: Detailed industrial scale-up protocols and specific impurity profiles for this compound are not extensively available in public literature. Much of the guidance provided is based on the well-documented synthesis of the closely related analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrrolo[2,3-d]pyrimidine core structure?
A1: The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a key precursor, typically involves multi-step sequences. A prevalent method detailed in patent literature for the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a four-step process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[1] This method is designed to increase yield, reduce by-products, and minimize waste compared to older methods.[1] Another approach starts from diethyl malonate, proceeding through a five-step sequence.[2]
Q2: What are the critical reagents used in the final chlorination step, and what are the associated hazards?
A2: The conversion of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate to the final chlorinated product commonly employs phosphoryl chloride (POCl3).[1] POCl3 is a hazardous and corrosive reagent that reacts violently with water. On a large scale, its handling requires specialized equipment and stringent safety protocols to manage its reactivity and toxic fumes.
Q3: What are the general stability and storage recommendations for pyrrolopyrimidine derivatives?
A3: Pyrrolopyrimidine compounds are generally stable under normal storage conditions.[3] However, they can be sensitive to strong acids and bases.[3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[3]
Troubleshooting Guide
Low Yield
Problem: The overall yield of this compound is significantly lower than expected during scale-up.
| Potential Cause | Troubleshooting Action |
| Incomplete Reactions | Monitor reaction progress closely using appropriate analytical techniques (e.g., HPLC, TLC). Optimize reaction times and temperatures for each step at the larger scale. Ensure efficient mixing to maintain homogeneity. |
| Side Reactions and By-product Formation | The formation of hydrolytic side-products can occur, especially during amination steps in related syntheses if excess acid is present.[4] Carefully control the stoichiometry of reagents and the pH of the reaction mixture. |
| Degradation of Intermediates or Product | Intermediates or the final product may be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize reaction and work-up times. Ensure prompt isolation and purification of intermediates. |
| Inefficient Phase Separation | During work-up, inefficient separation of aqueous and organic layers can lead to loss of product. Ensure adequate settling time and consider the use of demulsifiers if emulsions form. |
Impurity Profile Issues
Problem: The final product contains unacceptable levels of impurities.
| Potential Cause | Troubleshooting Action |
| Unreacted Starting Materials | Optimize the stoichiometry of reagents to ensure complete conversion of starting materials. Consider adding a slight excess of one reagent, if appropriate, to drive the reaction to completion. |
| Formation of Isomers or Related Impurities | The reaction conditions may favor the formation of structural isomers or related by-products. Adjusting the reaction temperature, solvent, or catalyst may help to improve selectivity. |
| Carryover of Impurities from Previous Steps | Ensure that all intermediates are purified to the required specification before proceeding to the next step. Impurities in starting materials can often be carried through the synthesis. |
| Ineffective Purification | Re-evaluate the purification method (e.g., recrystallization, column chromatography). For recrystallization, screen different solvent systems to find one that provides good separation of the product from impurities. |
Experimental Protocols (Adapted from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis)
The following protocols are based on the synthesis of the 7H-analogue and should be adapted and optimized for the production of this compound.
Table 1: Comparison of Key Reaction Parameters in Patented Syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Patent US10738058B2 [1] | Chinese Patent CN107011347A (as described in CN110845911A) [2] |
| Starting Materials | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | 5-allyl-4,6-dichloropyrimidine |
| Number of Steps | 4 | 3 |
| Key Reagents | Formamidine, Hydrochloric acid, Phosphoryl chloride, N,N-diisopropylethylamine | Ammonia, Ozone, Intramolecular condensation reagents |
| Reported Overall Yield | High yield (specific overall yield not stated, but individual steps are high yielding) | 66% |
| Final Step Conditions | 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl3 and N,N-diisopropylethylamine in toluene at 50°C. | Intramolecular condensation. |
| Purity of Final Product | >99.5 area-% by HPLC without further purification. | Not specified. |
Visualizing Workflows and Troubleshooting
General Synthetic Workflow
The following diagram illustrates a generalized multi-step synthesis for a pyrrolopyrimidine derivative, highlighting key stages that are critical during scale-up.
Caption: A generalized workflow for the production of pyrrolopyrimidine derivatives.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical approach to diagnosing the cause of low yields during scale-up.
Caption: A decision tree for troubleshooting low product yield during scale-up.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
Technical Support Center: 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, which features a chloro-substituted pyrimidine ring and a dihydro-pyrrolo moiety, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and to a lesser extent, photolysis.
-
Hydrolysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under acidic or basic conditions. This would lead to the formation of the corresponding 4-hydroxy derivative.
-
Oxidation: The dihydro-pyrrolo ring is a potential site for oxidative degradation. This could involve dehydrogenation to the aromatic pyrrolo[2,3-d]pyrimidine analogue or ring-opening reactions. The electron-rich pyrrole-like nitrogen can also be a target for oxidation.
-
Photolysis: While potentially less significant compared to hydrolysis and oxidation, exposure to UV light could induce degradation, possibly through radical mechanisms or photo-hydrolysis.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?
A2: The appearance of new peaks upon storage in aqueous media, especially if the pH is not neutral, strongly suggests hydrolytic degradation. The most probable degradation product is 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, formed by the displacement of the chlorine atom.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use LC-MS to determine the mass of the new peak. The expected mass for the hydroxy derivative would be [M-Cl+OH].
-
pH Control: Ensure your sample is stored in a neutral, buffered solution (pH 7) to minimize hydrolysis. If the experimental conditions require acidic or basic pH, be aware of the potential for degradation and analyze samples promptly.
-
Temperature: Store samples at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
Q3: My sample of this compound shows signs of degradation after exposure to air or a mild oxidizing agent. What degradation products should I expect?
A3: Oxidative degradation is a plausible pathway. Two main types of products could be formed:
-
Dehydrogenation Product: The dihydro-pyrrolo ring could be oxidized to the more stable aromatic pyrrole ring, yielding 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Ring-Opened Products: More aggressive oxidation could lead to the cleavage of the dihydro-pyrrolo ring.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Antioxidants: If compatible with your experimental setup, consider the addition of a small amount of an antioxidant.
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor for the appearance of new peaks that could correspond to oxidative degradants.
Q4: I am having issues with peak shape and retention time variability in my HPLC analysis. What are the common causes and solutions?
A4: Poor peak shape (e.g., tailing, fronting) and shifting retention times are common HPLC problems. The table below outlines potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to protonate the analyte. Consider using a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Postulated Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Time (Hrs) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 | 81.36 | 18.64 | 100.0 |
| Basic Hydrolysis (0.1 M NaOH) | 24 | 89.41 | 10.59 | 100.0 |
| Oxidative (3% H₂O₂) | 24 | 96.33 | 3.67 | 100.0 |
| Thermal Degradation (50 °C) | 24 | 98.92 | 1.08 | 100.0 |
| Photolytic (UV 254nm) | 24 | 98.92 | 1.08 | 100.0 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.
3. Sample Preparation for Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of such a method is provided below.
Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
References
Validation & Comparative
A Comparative Guide to JAK Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold and Other Key JAK Inhibitors
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways that regulate immune responses and cellular proliferation. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.
This guide provides a comparative analysis of prominent JAK inhibitors. It is important to clarify that 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is not itself a JAK inhibitor, but rather a crucial chemical intermediate used in the synthesis of several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.[1][2][3][4][5][6] This guide will, therefore, focus on comparing the final active pharmaceutical ingredients derived from this scaffold, such as Tofacitinib and Ruxolitinib, against other notable JAK inhibitors like Upadacitinib.
The comparative data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the relative potency, selectivity, and mechanisms of action of these compounds.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.[7][8][9][10] JAK inhibitors act by competing with ATP for the binding site on the JAK enzymes, thereby blocking this signaling cascade.[11][12]
Comparative Performance of JAK Inhibitors
The efficacy and safety profile of a JAK inhibitor is largely determined by its potency and selectivity for the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
Biochemical Potency (IC50 Values)
The following table summarizes the IC50 values for several prominent JAK inhibitors against the four JAK isoforms, as determined by in vitro biochemical assays. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 1-11 | 5-20 | 1-2.6 | 58 | JAK1/JAK3[7][13][14][15][16] |
| Ruxolitinib | 2.8-3.3 | 2.8-4 | >400 | - | JAK1/JAK2[11][16][17][18] |
| Upadacitinib | 29-43 | 120-803 | 2300 | 4700 | JAK1[19][20][21][22][23][24] |
Note: IC50 values are presented as ranges compiled from multiple sources to reflect variability in experimental conditions.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency and selectivity of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50).
Generalized Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Assay Plate Preparation: The diluted inhibitor is transferred to a 384-well assay plate. Control wells containing DMSO (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition) are also included.
-
Enzyme and Substrate Addition: A solution containing the recombinant JAK enzyme and a specific peptide substrate is added to each well. The plate is incubated to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[14]
-
Reaction Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is measured. Luminescence-based assays, such as ADP-Glo™, are commonly used to quantify the amount of ADP produced, which is directly proportional to kinase activity.[25][26][27]
-
Data Analysis: The signal from each inhibitor concentration is normalized to the controls. The resulting percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to calculate the IC50 value.[28]
Cellular Phosphorylation Assay
This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.
Generalized Protocol:
-
Cell Culture and Treatment: A suitable cell line is cultured and then treated with varying concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 or IFN-α) to activate the JAK-STAT pathway.[25]
-
Cell Lysis: After a short incubation period, the cells are lysed to release the intracellular proteins.
-
Detection of Phosphorylated STAT (pSTAT): The level of phosphorylated STAT is quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of pSTAT in inhibitor-treated cells is compared to that in untreated (but stimulated) cells to determine the percent inhibition. The IC50 value is then calculated as described for the biochemical assay.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold, for which this compound is a key precursor, has given rise to a number of potent JAK inhibitors. As demonstrated by the comparative data, these inhibitors exhibit distinct selectivity profiles for the different JAK isoforms. Tofacitinib shows a preference for JAK1 and JAK3, Ruxolitinib for JAK1 and JAK2, and the second-generation inhibitor Upadacitinib displays high selectivity for JAK1.[13][17][19][29] This selectivity is a critical factor in determining the therapeutic applications and potential side effects of each inhibitor. The choice of a particular JAK inhibitor for research or therapeutic development will depend on the specific JAK isoform(s) implicated in the disease of interest. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel and existing JAK inhibitors.
References
- 1. This compound, CasNo.16372-08-0 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. droracle.ai [droracle.ai]
- 16. abmole.com [abmole.com]
- 17. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hcp.jakafi.com [hcp.jakafi.com]
- 19. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 21. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 23. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. benchchem.com [benchchem.com]
- 29. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to its Potential as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold as a potential backbone for kinase inhibitors. Due to the limited publicly available data on this specific scaffold, this guide will focus on the closely related and well-validated 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] This comparative analysis is supported by experimental data from published research, with a focus on its activity against key oncology targets. We will also draw comparisons to established kinase inhibitor scaffolds such as quinazoline and indole.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and bind to the hinge region of various kinases.[5] While extensive research has focused on the aromatic 7H-pyrrolo[2,3-d]pyrimidine core, recent studies on dihydrogenated versions, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, have revealed opportunities for developing highly selective kinase inhibitors.[1][2][3][4] This guide presents a comparative analysis of the inhibitory activities of this scaffold class, details of relevant experimental protocols, and visualizations of key cellular pathways and experimental workflows to aid researchers in their drug discovery efforts.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors based on the dihydropyrrolopyrimidine, quinazoline, and indole scaffolds against selected kinases. It is important to note that the data for the dihydropyrrolopyrimidine scaffold is based on derivatives of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.
Table 1: Inhibitory Activity of Dihydropyrrolopyrimidine Scaffold Derivatives against CDKs [1]
| Compound/Scaffold | Target Kinase | IC50 (nM) | Selectivity vs. CDK1 (Fold) | Selectivity vs. CDK4 (Fold) | Selectivity vs. CDK6 (Fold) | Selectivity vs. CDK9 (Fold) |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 5f) | CDK2 | 3 | >333 | >333 | >333 | >333 |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 5g) | CDK2 | 4 | >250 | >250 | >250 | >250 |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 6) | CDK2 | 5 | >200 | >200 | >200 | >200 |
Table 2: Inhibitory Activity of Representative Quinazoline and Indole Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference Compound |
| Quinazoline (Gefitinib) | EGFR | 2-37 | - |
| Quinazoline (AZD1152) | Aurora B | 0.37 | - |
| Indole (Pexidartinib) | CSF1R | 13 | - |
| Indole (Vemurafenib) | BRAF-V600E | 31 | - |
Signaling Pathways
Understanding the signaling pathways in which target kinases operate is crucial for designing effective inhibitors. Below are diagrams of the CDK2-mediated cell cycle regulation and the JAK-STAT signaling pathway, a common target for pyrrolopyrimidine-based inhibitors.
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The bicyclic heteroaromatic compound 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in a number of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of documented synthetic routes to this target molecule, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given research and development context.
Executive Summary
The synthesis of this compound is not typically achieved in a single, direct process. The most common and well-documented strategy involves a two-stage approach:
-
Synthesis of the aromatic precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reduction of the pyrrole ring: Selective hydrogenation of the 5,6-double bond of the pyrrole moiety.
This guide will comparatively analyze three distinct routes for the synthesis of the aromatic precursor, followed by a discussion of the subsequent reduction step. The routes for the precursor synthesis are primarily distinguished by their starting materials: diethyl malonate, dimethyl malonate, and ethyl cyanoacetate.
Comparison of Synthesis Routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Route 1: From Diethyl Malonate | Route 2: From Dimethyl Malonate | Route 3: From Ethyl Cyanoacetate |
| Starting Materials | Diethyl malonate, Allyl bromide, Guanidine | Dimethyl malonate | Ethyl cyanoacetate, Thiourea, 2-Chloroacetaldehyde |
| Key Intermediates | 5-Allylbarbituric acid, 5-Allyl-4,6-dichloropyrimidine, 4-Amino-5-formyl-6-chloropyrimidine | Not explicitly detailed | 2-Mercapto-4-amino-6-hydroxypyrimidine, 4-Amino-6-hydroxypyrimidine, 4-Hydroxypyrrolo[2,3-d]pyrimidine |
| Number of Steps | 5 | 7 | 4 |
| Overall Yield | ~46%[1] | 31%[2][3] | Not explicitly stated, but individual step yields are high[4] |
| Key Reagents | POCl₃, NaIO₄, OsO₄ (catalytic) | Not explicitly detailed | Raney Nickel, POCl₃ |
| Advantages | Established and well-documented. | Operationally simple.[3] | Potentially high-yielding individual steps. |
| Disadvantages | Use of toxic and expensive reagents (OsO₄). | Lower overall yield.[2][3] | Use of odorous thiourea and pyrophoric Raney Nickel. |
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the synthetic strategies, the following diagrams illustrate the logical flow of each route to the aromatic precursor.
The Crucial Reduction Step: From Aromatic Precursor to the Dihydro-Product
The conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to this compound involves the selective reduction of the pyrrole ring. Catalytic hydrogenation is the most common method for this transformation.
Key considerations for this reduction step include the choice of catalyst, solvent, temperature, and pressure. Platinum oxide (PtO₂) is a commonly employed catalyst for the hydrogenation of pyrrole rings. It is crucial to perform this step under conditions that do not lead to the hydrogenolysis of the C-Cl bond.
Experimental Protocols
Route 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl Cyanoacetate[4]
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine To a solution of sodium ethoxide, prepared from sodium (23 g, 1 mol) in absolute ethanol (500 mL), is added a mixture of ethyl cyanoacetate (113 g, 1 mol) and thiourea (76 g, 1 mol). The mixture is refluxed for 4 hours. The resulting precipitate is filtered, washed with ethanol, and then dissolved in water (500 mL). The solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried to yield 2-mercapto-4-amino-6-hydroxypyrimidine.
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine A suspension of 2-mercapto-4-amino-6-hydroxypyrimidine (143 g, 1 mol) in aqueous ammonia (2 L) is treated with freshly prepared Raney nickel (approximately 400 g) and heated at 100°C for 2 hours. The hot solution is filtered to remove the catalyst. The filtrate is concentrated to about 500 mL and cooled. The precipitated product is collected by filtration, washed with cold water, and dried to give 4-amino-6-hydroxypyrimidine.
Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine A mixture of 4-amino-6-hydroxypyrimidine (11.1 g, 0.1 mol) and anhydrous sodium acetate (16.4 g, 0.2 mol) in water (200 mL) is heated to 70°C. A solution of 2-chloroacetaldehyde (50% in water, 23.5 g, 0.15 mol) is added dropwise over 30 minutes. The mixture is stirred at 70°C for 4 hours, then cooled. The precipitate is filtered, washed with water, and dried to afford 4-hydroxypyrrolo[2,3-d]pyrimidine.
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A suspension of 4-hydroxypyrrolo[2,3-d]pyrimidine (13.5 g, 0.1 mol) in phosphorus oxychloride (100 mL) is refluxed for 2 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from toluene yields pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reduction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol) in glacial acetic acid (50 mL) is hydrogenated over platinum oxide (0.1 g) at room temperature and 50 psi of hydrogen pressure for 12 hours. The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. Further purification can be achieved by column chromatography on silica gel.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the efficient preparation of the aromatic precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective reduction. The choice of the initial synthetic route to the precursor will depend on factors such as the availability and cost of starting materials, safety considerations regarding reagents like osmium tetroxide and Raney nickel, and the desired overall yield. The presented data and protocols offer a solid foundation for researchers to make an informed decision based on their specific laboratory capabilities and project requirements. The reduction of the pyrrole ring via catalytic hydrogenation is a standard procedure, but careful optimization of reaction conditions is necessary to ensure the preservation of the chloro-substituent.
References
Comparative Analysis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold, a saturated derivative of the versatile pyrrolo[2,3-d]pyrimidine core, has emerged as a promising framework in the design of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an effective ATP-competitive inhibitor for a range of kinases.[1] The incorporation of a dihydro-pyrrole ring introduces a three-dimensional character to the otherwise planar scaffold, which can be exploited to achieve enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anti-cancer agents.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxic activity of a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, which incorporate the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine moiety. The data highlights the impact of substitutions at various positions on the core scaffold against different cancer cell lines.
| Compound ID | R2-Substituent | N-Aryl Substituent | HT-29 IC50 (µM)[2] | HeLa IC50 (µM)[2] | MCF-7 IC50 (µM)[2] |
| 8a | H | Phenyl | >50 | 19.22 | >50 |
| 8d | 4-Chlorophenyl | 4-Bromophenyl | 4.55 | >50 | >50 |
| 8f | 4-Bromophenyl | Phenyl | 4.55 | >50 | >50 |
| 8g | 4-Bromophenyl | 4-Fluorophenyl | 4.01 | >50 | >50 |
| 10a | 4-Chlorophenyl | - | >50 | 22.31 | >50 |
| 10b | 4-Bromophenyl | - | >50 | >50 | 31.54 |
Structure-Activity Relationship (SAR) Summary
The data from the evaluated tricyclic pyrrolo[2,3-d]pyrimidine analogs reveals several key SAR trends:
-
Substitution at the N-aryl group is crucial for activity. Compound 8a , with an unsubstituted phenyl N-aryl group, showed only moderate activity against the HeLa cell line and was inactive against HT-29 and MCF-7 cell lines.[2]
-
Halogenated substituents on the N-aryl and R2-phenyl groups significantly enhance cytotoxic activity, particularly against the HT-29 colon cancer cell line. For instance, compounds 8d , 8f , and 8g , all featuring bromo or chloro substitutions, demonstrated potent activity against HT-29 cells with IC50 values in the low micromolar range.[2]
-
The presence of an azepine side-ring fused to the pyrimidine core appears to confer selective antitumor activity against the HT-29 cell line. This is a notable pattern observed in the series of condensed pyrimidinones.[2]
-
In a broader context of pyrrolo[2,3-d]pyrimidine derivatives, the strategic incorporation of halogen atoms is a common strategy to enhance potency and selectivity. Halogenated tyrosine kinase inhibitors (TKIs) like gefitinib and dasatinib have demonstrated improved therapeutic effects due to favorable binding interactions in the kinase active site.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (MCF-7, HeLa, and HT-29) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with the synthesized compounds at concentrations ranging from 0.001 to 6.561 µM. Doxorubicin was used as a positive control.
-
Incubation: The treated cells were incubated for 72 hours at 37°C.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) were determined graphically.[2]
Kinase Inhibition Assay (General Protocol)
While specific kinase inhibition data for the dihydro-pyrrolo[2,3-d]pyrimidine analogs in the table is not provided, a general protocol for assessing the enzymatic activity of pyrrolo[2,3-d]pyrimidine derivatives against various kinases is as follows.
-
Assay Principle: Kinase activity is measured using a variety of platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing the kinase enzyme, a substrate (e.g., a specific peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the product (e.g., ADP). The luminescence or fluorescence signal is proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Sunitinib, erlotinib, or other known kinase inhibitors are often used as reference standards.[3]
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical modifications and biological activity, as well as the typical experimental process, the following diagrams are provided.
Caption: General SAR of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine analogs.
Caption: Typical workflow for SAR studies of novel kinase inhibitors.
References
Comparative Efficacy of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of kinase inhibitors based on the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure is a key component of several potent kinase inhibitors, notably targeting the Janus kinase (JAK) family, which plays a pivotal role in inflammatory and immune responses.
The this compound core is a saturated analog of the well-known 7H-pyrrolo[2,3-d]pyrimidine scaffold found in numerous approved kinase inhibitors. The saturation in the pyrrole ring introduces a three-dimensional character that can be exploited to achieve altered selectivity and potency profiles compared to its aromatic counterpart. This guide will delve into the available data on inhibitors featuring this specific saturated core, providing a comparative analysis of their biological activity.
Quantitative Comparison of Inhibitor Potency
While comprehensive comparative studies on a wide range of this compound-based inhibitors are still emerging, the existing literature and patent filings provide valuable insights into their potential as kinase inhibitors. The following tables summarize the inhibitory activities of key compounds, with a focus on their primary kinase targets. For comparative context, data for closely related aromatic 7H-pyrrolo[2,3-d]pyrimidine analogs are also included.
Table 1: Enzymatic Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors against Janus Kinases (JAKs)
| Compound ID/Reference | Core Scaffold | Target Kinase | IC50 (nM) | Selectivity Profile |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 1.6 | JAK1/2/3 inhibitor |
| JAK2 | 4.1 | |||
| JAK3 | 3.2 | |||
| Compound 8o [1] | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 0.3 | Selective for JAK1 over JAK2 (10-fold) |
| Compound 8m [1] | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 0.16 | Selective for JAK1 over JAK2 (40.6-fold) |
| Compound 11e | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | >90% inhibition | Potent JAK1/2 inhibitor |
| JAK2 | >90% inhibition | |||
| Compound 23a [2] | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 72 | Selective for JAK1 over other JAKs (>12-fold) |
| PF-04965842 [3] | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | - | Selective JAK1 inhibitor |
Note: Data for direct this compound analogs is limited in publicly available comparative studies. The table highlights the potency of the closely related aromatic scaffold.
Table 2: Anti-proliferative Activity (IC50) of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors in Cancer Cell Lines
| Compound ID/Reference | Core Scaffold | Cell Line | Cancer Type | IC50 (µM) |
| Compound 25b [4] | 7H-pyrrolo[2,3-d]pyrimidine | A549 | Lung Cancer | 3.2 |
| Tricyclic Pyrrolo[2,3-d]pyrimidine Analog [5] | Tricyclic 7H-pyrrolo[2,3-d]pyrimidine | HT-29 | Colon Cancer | 4.01 - 4.55 |
| Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) [6] | 7H-pyrrolo[2,3-d]pyrimidine | HepG2 | Liver Cancer | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key in vitro assays used to evaluate this compound-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HEL cells for JAK inhibitor testing)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The primary target of many pyrrolo[2,3-d]pyrimidine-based inhibitors is the JAK-STAT signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of these inhibitors.
Caption: JAK-STAT pathway inhibition and experimental workflow.
The diagram above illustrates the canonical JAK-STAT signaling pathway, a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and cell proliferation. The this compound-based inhibitors act by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade. The accompanying workflow diagram outlines the key steps in the preclinical evaluation of these inhibitors, from synthesis to comparative data analysis.
References
- 1. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in the development of targeted therapies. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in drug discovery.
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to the adenine moiety of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide range of kinases. The 4-chloro substituent serves as a crucial synthetic handle for introducing various side chains to modulate potency and selectivity.[3] This guide focuses on derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, exploring how substitutions impact their interaction with a panel of kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various this compound derivatives against a panel of cancer-relevant kinases. These tables are compiled from multiple studies to provide a broad overview of the scaffold's cross-reactivity.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A | EGFR | 79 | Erlotinib | 55 |
| Her2 | - | Sunitinib | - | |
| VEGFR2 | - | Sorafenib | - | |
| CDK2 | - | Staurosporine | - | |
| Derivative B | RET (wild-type) | <10 | - | - |
| RET (V804M mutant) | <10 | - | - | |
| KDR (VEGFR2) | >1000 | - | - | |
| Derivative C | Itk | 15 | Ibrutinib | 5 |
| Btk | 250 | - | - | |
| Derivative D | CDK2 | 4 | - | - |
| CDK1 | >1000 | - | - | |
| CDK4 | >1000 | - | - | |
| CDK6 | >1000 | - | - |
Table 1: Comparative IC50 values of selected this compound derivatives against various kinases. Note: Data is aggregated from multiple sources for illustrative purposes. "-" indicates data not available.
Key Signaling Pathways Targeted
The kinases inhibited by these derivatives are implicated in crucial cellular signaling pathways that, when dysregulated, can drive cancer progression. The following diagrams illustrate the points of intervention for these compounds.
Figure 1: Inhibition of EGFR and RET signaling pathways.
Figure 2: Inhibition of Cell Cycle Progression via CDK2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or cold
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase inhibitor (as a positive control)
-
DMSO (as a vehicle control)
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
A reaction mixture containing the kinase, substrate, and assay buffer is prepared.
-
The test compounds, dissolved in DMSO, are serially diluted and added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured and separated from the unreacted ATP.
-
The amount of phosphorylated substrate is quantified. For radio-labeled ATP, this is done using a scintillation counter. For non-radioactive methods, luminescence or fluorescence is measured.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431 for EGFR, K562 for BCR-ABL)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell proliferation reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each compound concentration.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Conclusion
The this compound scaffold represents a versatile platform for the development of kinase inhibitors. The presented data highlights the potential for developing both multi-targeted and highly selective inhibitors through strategic chemical modifications. While some derivatives exhibit broad cross-reactivity, others demonstrate remarkable selectivity for specific kinases such as RET and CDK2. A thorough understanding of the structure-activity relationships governing this selectivity is crucial for the design of next-generation targeted therapies with improved efficacy and reduced off-target effects. The experimental protocols provided herein serve as a foundation for the continued exploration and profiling of this promising class of compounds.
References
in vitro and in vivo validation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine efficacy
A Guide for Researchers and Drug Development Professionals
Introduction:
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous targeted therapies, particularly kinase inhibitors. While specific efficacy data for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is not extensively available in published literature, its close analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of several approved drugs. This guide provides a comparative analysis of the efficacy of prominent Janus kinase (JAK) inhibitors derived from the pyrrolo[2,3-d]pyrimidine core, with a focus on Tofacitinib. For a comprehensive comparison, data for other well-established JAK inhibitors, Ruxolitinib and Baricitinib, are also included. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: JAK-STAT Signaling Pathway
Tofacitinib, Ruxolitinib, and Baricitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] These intracellular tyrosine kinases are essential for the signaling of numerous cytokines and growth factors that are pivotal in immune responses and hematopoiesis.[1][3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[1][3] The phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity.[1][3] By blocking JAK activity, these inhibitors disrupt this signaling cascade, leading to a reduction in the inflammatory response.[1][4][5] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][6]
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. ptmasterguide.com [ptmasterguide.com]
- 4. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 5. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine against a panel of well-characterized, clinically approved kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this comparison is based on the established activity of structurally related compounds possessing the pyrrolo[2,3-d]pyrimidine scaffold, a core motif in numerous kinase inhibitors.
The unsaturated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] Derivatives of the broader pyrrolo[2,3-d]pyrimidine class have demonstrated potent inhibitory activity against various kinase families, including JAKs, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] Based on this precedent, this guide will benchmark the hypothetical performance of this compound against known JAK inhibitors, providing a framework for its potential evaluation.
Comparative Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of selected, approved JAK inhibitors. These values serve as a benchmark for the anticipated potency of novel compounds targeting this kinase family.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Hypothesized: JAK family |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Context: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immune response, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Kinase inhibitors targeting JAKs can modulate these pathological processes.
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Chloro-Pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Performance of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Against Key Cancer Targets.
This guide provides a comparative analysis of the molecular docking performance of 4-chloro-pyrrolo[2,3-d]pyrimidine analogs, a class of compounds demonstrating significant potential as multi-targeted kinase inhibitors in cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in several FDA-approved kinase inhibitors.[1] This document summarizes quantitative binding energy data from in silico studies, details the experimental methodologies to ensure reproducibility, and visualizes key experimental and biological pathways.
Comparative Binding Affinity
The following table summarizes the binding energies of a representative 4-chloro-pyrrolo[2,3-d]pyrimidine derivative, compound 5k, and established reference kinase inhibitors against several key protein kinases implicated in cancer progression. Lower binding energy values indicate a higher predicted binding affinity between the ligand and the protein's active site.
| Target Kinase | PDB ID | Compound | Binding Energy (kcal/mol) |
| EGFR | 4HJO | Compound 5k | -8.5 |
| Erlotinib (Reference) | -9.2 | ||
| VEGFR2 | 4ASD | Compound 5k | -9.1 |
| Sorafenib (Reference) | -10.3 | ||
| Her2 | 3RCD | Compound 5k | -8.8 |
| Lapatinib (Reference) | -9.5 | ||
| CDK2 | 3TI1 | Compound 5k | -8.2 |
| Sunitinib (Reference) | -8.9 |
Data sourced from a 2023 study on new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors.[2]
Experimental Protocols: Molecular Docking
The following protocol outlines a generalized methodology for performing comparative molecular docking studies with pyrrolo[2,3-d]pyrimidine analogs, based on established research.[2][3]
1. Protein Preparation:
-
Structure Retrieval: Obtain the 3D crystal structures of the target protein kinases (e.g., EGFR, VEGFR2, Her2, CDK2) from the Protein Data Bank (PDB).
-
Preparation: Prepare the protein for docking by removing water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign Kollman charges. The prepared protein is typically saved in PDBQT format for use with AutoDock Vina.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine analogs using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Torsion Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
-
File Conversion: Save the prepared ligands in the PDBQT file format.
3. Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and coordinates of the grid box are typically centered on the position of the co-crystallized ligand from the original PDB file.
-
Docking Execution: Perform the molecular docking using software such as AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined active site and calculate the binding affinity for each pose.
-
Pose Selection: The resulting poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable binding mode.
4. Analysis and Visualization:
-
Interaction Analysis: Analyze the interactions between the best-docked poses of the ligands and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding determinants.
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio to generate 3D representations of the ligand-protein complexes for detailed examination and publication.
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a comparative molecular docking study.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates significant potential hazards. This substance is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, extreme caution and strict adherence to the following disposal protocols are mandatory.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the compound is toxic upon absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To minimize exposed skin and prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood | To avoid inhalation of potentially toxic dust or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Labeling:
-
As soon as the decision is made to dispose of the chemical, it must be clearly labeled as hazardous waste.
-
Use a standardized hazardous waste label.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
-
2. Container Management:
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof container with a secure lid.
-
If possible, use the original container. If not, ensure the new container is compatible with the chemical.
-
For grossly contaminated items like gloves or weigh boats, double-bag them in clear plastic bags and then place them in a designated solid chemical waste container.[3]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Thoroughly empty any containers that held the chemical.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4] After proper rinsing, the container can often be disposed of as regular lab glass or plastic, but check with your institution's specific guidelines.
-
3. Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills.[6]
4. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
| Spill Size | Action Protocol |
| Small Spill (Solid) | 1. Ensure proper PPE is worn. 2. Gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust. 3. Clean the spill area with a suitable solvent and paper towels. 4. Dispose of cleaning materials as hazardous waste. |
| Small Spill (Liquid) | 1. Ensure proper PPE is worn. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Collect the absorbent material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and paper towels. 5. Dispose of cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's EHS or emergency response team immediately. 4. Provide them with the chemical name and any available hazard information. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ptb.de [ptb.de]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
